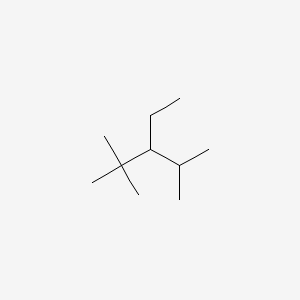

3-Ethyl-2,2,4-trimethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52897-18-4 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-2,2,4-trimethylpentane |

InChI |

InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3 |

InChI Key |

VLIZIVHXZXQRDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2,4-trimethylpentane is a saturated branched-chain alkane with the molecular formula C10H22. As an isomer of decane, its molecular structure significantly influences its physicochemical properties, distinguishing it from its linear counterpart and other branched isomers. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a logical framework illustrating the structure-property relationships. This information is of particular relevance to researchers in organic synthesis, materials science, and drug development, where a thorough understanding of a molecule's characteristics is paramount for its application and manipulation.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in chemical reactions, and for predicting its behavior in various systems.

Table 1: General Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H22[1] |

| Molecular Weight | 142.28 g/mol [1] |

| CAS Registry Number | 52897-18-4[1] |

| SMILES | CCC(C(C)C)C(C)(C)C |

| InChI | InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3 |

Table 2: Physical Properties

| Property | Value |

| Density | 0.731 g/cm³ |

| Boiling Point | 154.5 °C at 760 mmHg |

| Flash Point | 40 °C |

| Refractive Index | 1.41 |

| LogP (Octanol-Water Partition Coefficient) | 3.71470 |

Solubility

As a nonpolar hydrocarbon, this compound is expected to be insoluble in water and other polar solvents. It is, however, soluble in a wide range of nonpolar organic solvents , such as other alkanes (e.g., hexane, heptane), ethers (e.g., diethyl ether), and halogenated hydrocarbons (e.g., dichloromethane, chloroform). This solubility behavior is a direct consequence of the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents due to favorable van der Waals interactions.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

This compound sample

-

Heating mantle or Bunsen burner

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Place a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample, with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of this compound at a specific temperature.

Materials:

-

Pycnometer (a small glass flask with a precisely known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

This compound sample

-

Distilled water

-

Acetone (for drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then rinse with acetone. Dry it completely.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

Carefully insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it (m2).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample and allow it to equilibrate in the constant temperature water bath.

-

Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m3).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Purity Analysis by Gas Chromatography (GC)

Objective: To assess the purity of a this compound sample and identify any potential impurities.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A nonpolar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: Typically set 50 °C above the boiling point of the highest boiling component.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the elution of all components.

-

Detector Temperature: Typically set higher than the final oven temperature.

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Record the chromatogram.

-

The purity of the sample is determined by the relative area of the main peak corresponding to this compound. The percentage purity can be calculated as: % Purity = (Area of the main peak / Total area of all peaks) * 100

-

Identification of impurity peaks can be achieved by comparing their retention times with those of known standards or by using a mass spectrometer as the detector (GC-MS).

Structural Elucidation Techniques

The definitive structure of this compound can be confirmed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the upfield region (typically 0.8-1.5 ppm) characteristic of a branched alkane. The integration of the signals will correspond to the number of protons in each unique chemical environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the degree of substitution (primary, secondary, tertiary, quaternary carbons).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a branched alkane like this compound, the molecular ion peak (M+) at m/z 142 may be of low intensity. The fragmentation pattern will be dominated by the loss of alkyl radicals at the branching points, leading to the formation of stable carbocations.

Structure-Property Relationship

The highly branched structure of this compound is directly responsible for its observed physical properties. The following diagram illustrates these relationships.

Caption: Relationship between molecular structure and physical properties.

Safety and Handling

While specific safety data for this compound is limited, it should be handled with the same precautions as other flammable liquid alkanes.

-

Flammability: It is a flammable liquid and should be kept away from open flames, sparks, and other sources of ignition.

-

Inhalation: Inhalation of high concentrations of vapors may cause dizziness, nausea, and respiratory irritation. Work should be conducted in a well-ventilated area or under a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation upon contact. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a branched alkane whose chemical and physical properties are dictated by its molecular structure. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. A clear understanding of these characteristics is essential for its effective and safe use in research and development applications. The provided methodologies and data serve as a valuable resource for scientists and professionals working with this and similar organic compounds.

References

An In-depth Technical Guide to 3-Ethyl-2,2,4-trimethylpentane (CAS Number: 52897-18-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3-Ethyl-2,2,4-trimethylpentane. Due to a notable scarcity of research specifically on this isomer, this guide also incorporates data from structurally similar compounds, such as other decane (B31447) isomers and the more extensively studied 2,2,4-trimethylpentane (B7799088) (isooctane). All data not directly pertaining to this compound is clearly indicated.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3] As a member of the decane isomer family, it is a colorless, flammable liquid at room temperature.[1][2] Detailed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H22 | PubChem[4], NIST[5] |

| Molecular Weight | 142.28 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 52897-18-4 | PubChem[4], NIST[5] |

| Boiling Point | 154.5 °C at 760 mmHg | ChemSrc |

| Density | 0.731 g/cm³ | ChemSrc |

| Flash Point | 40 °C | ChemSrc |

| LogP (Octanol/Water Partition Coefficient) | 3.715 (Crippen Calculated) | Cheméo |

| Water Solubility | Log10WS: -3.28 (Crippen Calculated) | Cheméo |

| Vapor Pressure | Not available | |

| Refractive Index | 1.41 | ChemSrc |

| InChI Key | VLIZIVHXZXQRDE-UHFFFAOYSA-N | PubChem[4], NIST[5] |

| SMILES | CCC(C(C)C)C(C)(C)C | PubChem[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons. Signals would appear in the typical alkane region (approx. 0.8-1.7 ppm). The spectrum would show characteristic multiplets for the methyl, ethyl, and methine protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon environments in the molecule. Based on similar branched alkanes, the chemical shifts would fall in the range of approximately 10-45 ppm.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum would exhibit a molecular ion peak (M+) at m/z 142. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) groups, and other alkyl fragments.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1365-1465 cm⁻¹. The absence of significant absorptions outside of these regions would confirm the alkane nature of the molecule.

Toxicological Profile

There is no specific toxicological data available for this compound. The information presented here is based on general data for decane isomers and the well-studied isomer, 2,2,4-trimethylpentane.

General Toxicity of Decane Isomers:

Decane and its isomers are generally considered to have a low order of acute and chronic toxicity.[1][2] The primary mechanism of toxicity for alkanes is believed to be a non-specific narcosis due to the disruption of central nervous system cell membranes.[1][6] Inhalation of high concentrations can lead to central nervous system depression.[2] Aspiration into the lungs can cause chemical pneumonitis, similar to other petroleum distillates.[6]

Inferred Toxicological Data from 2,2,4-Trimethylpentane:

| Endpoint | Observation | Species | Route of Exposure |

| Acute Toxicity | Irritation of lungs, edema, and hemorrhage. Central nervous system depression. | Rodents | Inhalation and Injection[7] |

| Chronic Toxicity | Kidney and liver effects. | Rats | Gavage and Inhalation[7] |

| Carcinogenicity | Not classified as a carcinogen. | N/A | N/A[7] |

| Skin Irritation | Necrosis of skin and tissue upon penetration. | Human (accidental)[7] | Dermal[7] |

Pharmacological and Biological Activities

Currently, there is no published research on the pharmacological or specific biological activities of this compound. Its potential for use in drug development is unknown. As a simple saturated hydrocarbon, it is not expected to have high biological activity in the traditional sense.

Metabolism

Specific metabolic pathways for this compound have not been elucidated. However, the general metabolism of branched-chain alkanes is known to be mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] These enzymes catalyze the hydroxylation of the alkane, introducing a hydroxyl group to make the molecule more water-soluble and easier to excrete.

The hydroxylation can occur at various positions on the carbon chain, with a preference for terminal and sub-terminal carbons.[8] The resulting alcohol can be further oxidized to an aldehyde, a ketone, or a carboxylic acid, which can then be conjugated and eliminated from the body.

Putative Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of similar branched alkanes.

Caption: A putative metabolic pathway for this compound.

Experimental Protocols

Due to the lack of specific research on this compound, detailed experimental protocols for its synthesis and analysis are not available. The following sections provide generalized protocols for the synthesis and analysis of branched alkanes, which can be adapted for this specific compound.

Synthesis of Branched Alkanes

The synthesis of specific branched alkanes can be challenging. General approaches often involve the coupling of smaller alkyl fragments. One common method is the Grignard reaction, followed by reduction.

General Workflow for Synthesis:

Caption: A general workflow for the synthesis of branched alkanes.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like this compound.

General Protocol for GC-MS Analysis:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250°C).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Logical Relationship for Compound Identification:

Caption: Logical workflow for compound identification using GC-MS.

Conclusion

This compound is a branched-chain alkane for which there is a significant lack of specific experimental data in the public domain. Its physicochemical properties are similar to other decane isomers. While no direct toxicological or pharmacological studies have been conducted, it is reasonable to infer that its toxicity profile is low and similar to that of other C10 alkanes, with the main hazards being flammability and potential for central nervous system depression at high concentrations. Its metabolism is likely to proceed via cytochrome P450-mediated hydroxylation. Further research is needed to fully characterize the biological and toxicological properties of this specific isomer.

References

- 1. Toxicity of Decane_Chemicalbook [chemicalbook.com]

- 2. tceq.texas.gov [tceq.texas.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C10H22 | CID 521432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentane, 3-ethyl-2,2,4-trimethyl [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. epa.gov [epa.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Ethyl-2,2,4-trimethylpentane: Molecular Weight and Formula

This technical guide provides a detailed overview of the molecular formula and molecular weight of the chemical compound 3-Ethyl-2,2,4-trimethylpentane. The information is tailored for researchers, scientists, and professionals in drug development who require precise chemical data.

Molecular Information

This compound is a branched-chain alkane. Its chemical structure and composition determine its molecular properties.

Molecular Formula

The molecular formula for this compound is C₁₀H₂₂ [1][2]. This indicates that a single molecule of this compound is composed of 10 carbon atoms and 22 hydrogen atoms.

Molecular Weight

The molecular weight of this compound is 142.28 g/mol [2]. This is calculated from the sum of the atomic weights of its constituent atoms.

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound and its constituent elements.

| Component | Symbol/Formula | Quantity | Atomic/Molecular Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 10 | 12.0107[3][4][5] | 120.107 |

| Hydrogen | H | 22 | 1.008[6][7] | 22.176 |

| This compound | C₁₀H₂₂ | 1 | 142.28 [2] | 142.283 |

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined by the following protocol:

-

Identify the Molecular Formula: The first step is to establish the precise molecular formula of the compound. For this compound, this is C₁₀H₂₂.

-

Determine Atomic Weights: The standard atomic weights of each element in the formula are obtained from the periodic table.

-

Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight.

-

Total mass of Carbon = 10 atoms × 12.0107 g/mol = 120.107 g/mol .

-

Total mass of Hydrogen = 22 atoms × 1.008 g/mol = 22.176 g/mol .

-

-

Sum the Masses: The total masses of each element are summed to determine the molecular weight of the compound.

-

Molecular Weight of C₁₀H₂₂ = 120.107 g/mol + 22.176 g/mol = 142.283 g/mol .

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the constituent elements and the final compound, this compound.

References

- 1. This compound | C10H22 | CID 521432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-ethyl-2,2,4-trimethylpentane | C10H22 | CID 57480773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. C (Carbon) - molar and relative molecular mass [your-online.ru]

- 5. homework.study.com [homework.study.com]

- 6. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]

- 7. greenh2world.com [greenh2world.com]

Spectroscopic Data of 3-Ethyl-2,2,4-trimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Ethyl-2,2,4-trimethylpentane (C10H22), a branched alkane. Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on the predicted spectroscopic features based on its chemical structure. It also includes comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to liquid organic compounds of this nature.

Molecular Structure

This compound is a saturated hydrocarbon with a molecular weight of 142.28 g/mol . Its structure consists of a pentane (B18724) backbone with ethyl and methyl substituents.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic features for this compound. These predictions are based on the analysis of its chemical structure and general principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |

| -CH₃ (t, ethyl) | 0.8 - 1.0 | Triplet | 3H |

| -CH₂- (q, ethyl) | 1.2 - 1.5 | Quartet | 2H |

| -CH₃ (s, t-butyl) | 0.8 - 1.0 | Singlet | 9H |

| -CH- (m, pentane) | 1.5 - 1.8 | Multiplet | 1H |

| -CH- (m, pentane) | 1.5 - 1.8 | Multiplet | 1H |

| -CH₃ (d, isopropyl) | 0.8 - 1.0 | Doublet | 6H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) Range |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₂- (ethyl) | 20 - 30 |

| -C(CH₃)₃ (t-butyl C) | 30 - 40 |

| -C(CH₃)₃ (t-butyl CH₃) | 25 - 35 |

| -CH- (pentane) | 40 - 50 |

| -CH- (pentane) | 35 - 45 |

| -CH(CH₃)₂ (isopropyl C) | 20 - 30 |

| -CH(CH₃)₂ (isopropyl CH₃) | 15 - 25 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-H bend (methylene) | 1450 - 1470 | Medium |

| C-H bend (methyl) | 1370 - 1380 | Medium |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 85 | [M - C₄H₉]⁺ (loss of t-butyl) |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

| 29 | [C₂H₅]⁺ (ethyl cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solvent should be chosen based on the sample's solubility and to avoid interference with the signals of interest.

-

Transfer the solution to a clean 5 mm NMR tube. It is good practice to filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to deduce the structure of the compound.

-

Mass Spectrometry (MS)

-

Sample Introduction (for a volatile liquid):

-

The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis, or through direct injection if it is sufficiently pure and volatile.

-

For GC-MS, a small volume of a dilute solution of the sample is injected into the GC, where it is vaporized and separated on a chromatographic column before entering the mass spectrometer.

-

-

Ionization:

-

The most common ionization technique for volatile, non-polar compounds like alkanes is Electron Ionization (EI).

-

In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak (if present) indicates the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound is a systematic process.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Synthesis of 3-Ethyl-2,2,4-trimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a proposed synthetic route for 3-Ethyl-2,2,4-trimethylpentane, a highly branched aliphatic hydrocarbon. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document outlines a plausible multi-step synthesis commencing with a Grignard reaction, followed by dehydration and subsequent hydrogenation. This guide includes detailed, theoretical experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic pathway. The content is intended to serve as a foundational resource for researchers requiring this specific molecule for their studies.

Introduction

This compound is a saturated, highly branched alkane. While structurally related to common gasoline components like 2,2,4-trimethylpentane (B7799088) (isooctane), specific isomers such as this are not typically isolated as pure compounds from industrial-scale processes like catalytic reforming or alkylation, which generally produce complex mixtures. The targeted synthesis of such specific hydrocarbon structures is of interest for various research applications, including as standards for analytical techniques, in studies of combustion chemistry, and as building blocks in medicinal chemistry. This guide details a feasible laboratory-scale synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process:

-

Step 1: Grignard Reaction: Synthesis of 3-ethyl-2,2,4-trimethylpentan-3-ol (B14465199) via the reaction of ethyl magnesium bromide with 2,2,4-trimethyl-3-pentanone (B1266196).

-

Step 2: Dehydration: Elimination of water from the tertiary alcohol to form a mixture of alkenes (3-ethyl-2,2,4-trimethyl-2-pentene and 3-ethyl-2,2,4-trimethyl-3-pentene).

-

Step 3: Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the final product, this compound.

The overall synthetic scheme is depicted in the following workflow diagram.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, theoretical experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 3-Ethyl-2,2,4-trimethylpentan-3-ol (Grignard Reaction)

Materials:

-

Ethyl bromide (1.2 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether

-

2,2,4-Trimethyl-3-pentanone (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

The remaining ethyl bromide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of 2,2,4-trimethyl-3-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,2,4-trimethylpentan-3-ol

Materials:

-

Crude 3-ethyl-2,2,4-trimethylpentan-3-ol (from Step 1)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

The crude tertiary alcohol is placed in a round-bottom flask equipped with a distillation apparatus.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated gently, and the alkene products are distilled as they are formed.

-

The collected distillate is washed with sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous calcium chloride and then fractionally distilled to obtain the purified alkene mixture.

Step 3: Hydrogenation of the Alkene Mixture

Materials:

-

Alkene mixture (from Step 2)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrogen gas

Procedure:

-

The alkene mixture is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen to remove air.

-

The mixture is stirred vigorously under a positive pressure of hydrogen until the theoretical amount of hydrogen has been consumed.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude product is purified by fractional distillation to yield this compound.

Data Presentation

The following table summarizes the expected, theoretical quantitative data for the synthesis of this compound. These values are estimates based on typical yields for analogous reactions in organic synthesis.

| Step | Reactants | Product(s) | Theoretical Yield | Estimated Purity | Key Reaction Conditions |

| 1. Grignard Reaction | Ethyl bromide, Magnesium, 2,2,4-Trimethyl-3-pentanone | 3-Ethyl-2,2,4-trimethylpentan-3-ol | 80-90% | >90% (crude) | Anhydrous conditions, 0 °C to room temperature |

| 2. Dehydration | 3-Ethyl-2,2,4-trimethylpentan-3-ol, Sulfuric acid (catalytic) | 3-Ethyl-2,2,4-trimethyl-2-pentene & 3-Ethyl-2,2,4-trimethyl-3-pentene | 70-85% | >95% (distilled) | Gentle heating with distillation of product |

| 3. Hydrogenation | Alkene mixture, Hydrogen gas, 10% Pd/C catalyst | This compound | >95% | >99% (distilled) | Room temperature, atmospheric or slightly elevated H2 pressure |

Conclusion

This technical guide presents a viable, though theoretical, synthetic route for this compound. The proposed three-step synthesis, involving a Grignard reaction, dehydration, and hydrogenation, is based on well-established and reliable organic chemistry transformations. The provided experimental protocols and estimated quantitative data offer a solid foundation for any research or development team aiming to synthesize this specific highly branched alkane. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

An In-depth Technical Guide to the Physical Constants of 3-Ethyl-2,2,4-trimethylpentane

This technical guide provides a comprehensive overview of the key physical constants—boiling point and density—of the branched alkane, 3-Ethyl-2,2,4-trimethylpentane. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for chemical characterization.

Physical Constants of this compound

The physical properties of this compound are crucial for its identification, purification, and application in various chemical processes. The boiling point and density are fundamental parameters that are influenced by its molecular structure.

| Physical Constant | Value |

| Boiling Point | 155 °C to 155.3 °C[1][2] |

| Density | 0.757 g/mL[2] |

| Molar Mass | 142.282 g/mol [1] |

| Molecular Formula | C₁₀H₂₂[1] |

Experimental Protocols for Determining Physical Constants

Precise experimental determination of physical constants is paramount for the accurate characterization of a compound. Below are detailed methodologies for measuring the boiling point and density of a liquid organic compound like this compound.

1. Boiling Point Determination using the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small liquid sample.[3]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.[3]

-

A capillary tube is placed inside the test tube with the open end down.[3]

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3]

-

The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.[3]

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[3]

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

-

2. Density Determination using a Graduated Cylinder and Balance

The density of a liquid can be determined by measuring its mass and volume.[5][6]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[7]

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.[7]

-

The graduated cylinder containing the liquid is reweighed.[7]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[7]

-

The density is then calculated using the formula: Density = Mass / Volume.[5]

-

For improved accuracy, it is recommended to perform multiple measurements and calculate the average density.[5][7]

-

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the step-by-step process for determining the boiling point of a liquid using the Thiele tube method.

Experimental Workflow for Density Determination

This diagram outlines the procedure for measuring the density of a liquid.

Factors Influencing Physical Constants of Alkanes

The boiling point and density of alkanes are not arbitrary values; they are dictated by the molecule's structural characteristics. The following diagram illustrates the key relationships.

For alkanes, the primary intermolecular forces are London dispersion forces.[8] An increase in molecular weight leads to stronger London dispersion forces and, consequently, a higher boiling point.[4][9] Increased branching in an alkane's structure, as seen in this compound, results in a more compact molecule with a smaller surface area. This reduction in surface area weakens the London dispersion forces, generally leading to a lower boiling point compared to a straight-chain alkane of the same molecular weight.[4]

References

- 1. This compound [chemister.ru]

- 2. This compound [stenutz.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jove.com [jove.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on 3-Ethyl-2,2,4-trimethylpentane: Discovery and History

Introduction

3-Ethyl-2,2,4-trimethylpentane, a branched-chain alkane with the molecular formula C10H22, is one of the 75 constitutional isomers of decane (B31447).[1][2] While not as commonly known as some other isomers like isooctane (B107328) (2,2,4-trimethylpentane), its history is rooted in the systematic exploration of hydrocarbons that began in the early 20th century. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Although as a simple alkane, it has no direct application in drug development or known signaling pathways, understanding its fundamental chemistry and history provides context to the broader field of organic chemistry.

Historical Context and Discovery

The definitive discovery of this compound is likely linked to the extensive work of the American Petroleum Institute (API) Research Project 45 (APIRP-45).[3] Initiated in 1938, this project aimed to synthesize and characterize a vast number of hydrocarbons to understand their properties, particularly in relation to fuels.[3] The project, a collaboration between the API and institutions like the National Bureau of Standards (NBS) and Ohio State University, systematically produced and purified hundreds of hydrocarbons, including numerous decane isomers.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are well-documented in various chemical databases. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H22 | [6] |

| Molecular Weight | 142.28 g/mol | [6] |

| CAS Registry Number | 52897-18-4 | [2] |

| IUPAC Name | This compound | [6] |

| Boiling Point | 163.5 °C (predicted) | |

| Density | 0.75 g/cm³ (predicted) | |

| Synonyms | Pentane, 3-ethyl-2,2,4-trimethyl- | [2] |

Experimental Protocols for Synthesis

Detailed historical experimental protocols for the specific synthesis of this compound are not explicitly detailed in readily available literature. However, based on the common practices for the synthesis of highly branched alkanes during the period of its likely first synthesis, a plausible experimental approach would involve a Grignard reaction followed by reduction.

General Principle: Grignard Reaction for Branched Alkane Synthesis

The synthesis of a highly branched alkane like this compound can be envisioned through the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then reduced to the corresponding alkane.

Logical Workflow for a Plausible Synthesis

Caption: Plausible synthetic pathway for this compound.

Detailed Hypothetical Protocol

Materials:

-

sec-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (for drying)

-

Palladium on carbon (for reduction)

-

Hydrogen gas

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of pinacolone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Workup and Isolation of the Tertiary Alcohol: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the ether extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation to obtain the crude tertiary alcohol.

-

Reduction to the Alkane: Dissolve the crude tertiary alcohol in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon. Subject the mixture to hydrogenation in a Parr apparatus under hydrogen pressure.

-

Purification: After the reaction is complete, filter off the catalyst. Remove the solvent by distillation. The resulting crude this compound can be purified by fractional distillation.

Spectroscopic Data

While historical records of the initial spectroscopic characterization are scarce, modern databases provide extensive data. The mass spectrum and nuclear magnetic resonance (NMR) spectra are key identifiers for this compound. The fragmentation pattern in the mass spectrum would be characteristic of a highly branched alkane, and the 1H and 13C NMR spectra would show a complex pattern of signals corresponding to the different methyl, methylene, and methine groups in the molecule.

Applications

As a simple, non-functionalized alkane, this compound does not have specific applications in drug development or other specialized chemical industries. Its primary relevance is within the context of fuel science and as a component of complex hydrocarbon mixtures. The study of its physical and combustion properties contributes to a broader understanding of the behavior of gasoline and other fuels.

Conclusion

The discovery and history of this compound are intrinsically linked to the systematic and large-scale investigation of hydrocarbons undertaken by the American Petroleum Institute in the mid-20th century. While the specific details of its initial synthesis are not prominently documented, its physicochemical properties have been well-characterized. The synthetic methodologies developed for branched alkanes provide a clear pathway for its preparation. For researchers and scientists, this compound serves as an example of the vast isomeric diversity of hydrocarbons and the foundational research that underpins our modern understanding of organic chemistry and fuel science.

References

A Comprehensive Technical Guide on the Thermodynamic Properties of 3-Ethyl-2,2,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermodynamic properties of 3-Ethyl-2,2,4-trimethylpentane (C10H22), a branched alkane. The information contained herein is essential for professionals in research, science, and drug development who require precise thermodynamic data for process design, reaction modeling, and computational chemistry. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visualizations of experimental workflows.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior under various temperature and pressure conditions. These properties include the enthalpy of formation, entropy, and heat capacity.

Quantitative Data Summary

The following tables present critically evaluated thermodynamic data for this compound in both its ideal gas and liquid phases. The data is sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT), which provides a comprehensive collection of thermophysical and thermochemical data.[1]

Table 1: Ideal Gas Phase Thermodynamic Properties of this compound

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (Cp) (J/mol·K) |

| 200 | - | - | - |

| 298.15 | -224.2 ± 1.7 | 465.93 ± 2.33 | 248.56 |

| 300 | - | - | - |

| 400 | - | - | - |

| 500 | - | - | - |

| 600 | - | - | - |

| 700 | - | - | - |

| 800 | - | - | - |

| 900 | - | - | - |

| 1000 | - | - | - |

| 1500 | - | - | - |

Note: Specific enthalpy values at various temperatures for the ideal gas phase are relative to the standard enthalpy of formation at 298.15 K. The NIST/TRC WTT provides temperature-dependent functions for these properties, allowing for calculation at specific temperatures within the given range.[1] The standard enthalpy of formation for the liquid phase is also available.[1]

Table 2: Liquid Phase Thermodynamic Properties of this compound

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (Cp) (J/mol·K) |

| 250 | - | - | - |

| 298.15 | -264.9 ± 1.7 | 344.5 | 291.8 |

| 300 | - | - | - |

| 350 | - | - | - |

| 400 | - | - | - |

| 450 | - | - | - |

| 500 | - | - | - |

| 550 | - | - | - |

| 600 | - | - | - |

Note: Enthalpy values for the liquid phase are relative to the standard enthalpy of formation at 298.15 K. The data is available over a temperature range from 250 K to 604.366 K for enthalpy and entropy, and up to 604.366 K for heat capacity at saturation pressure.[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for this compound are not extensively published, the following sections describe detailed, representative methodologies for determining the key thermodynamic properties of volatile, branched alkanes.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For hydrocarbons, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Methodology:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a small, inert crucible. Due to its volatility, a sealed quartz ampoule or a gelatin capsule may be used. A known length of fuse wire (e.g., nickel-chromium) is attached to the bomb's electrodes, with a portion in contact with the sample or an auxiliary combustion promoter.

-

Bomb Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." The bomb is then sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen. Subsequently, it is filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter jacket. A stirrer ensures a uniform water temperature, and a high-precision thermometer (e.g., a platinum resistance thermometer) is used to monitor the temperature.

-

Ignition and Data Acquisition: Once the system reaches thermal equilibrium (a steady temperature drift), the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The total heat released during combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity and Entropy: Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. From the heat capacity data, the entropy of the substance can be determined by integrating C_p/T from 0 K.

Experimental Workflow for Adiabatic Calorimetry

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

Detailed Methodology:

-

Calorimeter and Sample Preparation: A known mass of this compound is hermetically sealed in a sample container (calorimeter cell), which is typically made of a material with high thermal conductivity like copper or silver. The cell is equipped with a heater and a thermometer.

-

Adiabatic Environment: The sample cell is placed within a series of concentric shields in a high-vacuum cryostat. The temperatures of these shields are controlled to precisely match the temperature of the sample cell at all times. This "adiabatic" condition minimizes heat exchange between the sample cell and its surroundings.

-

Measurement Procedure: The sample is cooled to a very low temperature, often near absolute zero. A precisely measured quantity of electrical energy is then supplied to the heater in the sample cell, causing its temperature to rise. The temperature increase (ΔT) is carefully measured.

-

Data Collection: This process of energy input and temperature measurement is repeated in small, incremental steps across the entire temperature range of interest.

-

Heat Capacity Calculation: The heat capacity (Cp) at the mean temperature of each interval is calculated by dividing the electrical energy input by the measured temperature rise and the molar amount of the sample.

-

Entropy Calculation: The standard entropy at a given temperature T is determined by numerically integrating the experimental heat capacity data (as Cp/T) from 0 K to T. For the very low-temperature region where measurements are not feasible, the heat capacity is often extrapolated using the Debye T³ law.

Entropy: Statistical Mechanics and Spectroscopy

In addition to calorimetric measurements, the entropy of a molecule in the ideal gas state can be calculated with high accuracy using statistical mechanics, provided that detailed molecular structure and vibrational frequency data are available from spectroscopic experiments (e.g., infrared and Raman spectroscopy) and computational chemistry.

Logical Relationship for Statistical Entropy Calculation

Caption: Logical flow for calculating entropy via statistical mechanics and spectroscopy.

Methodology:

-

Determination of Molecular Parameters: The molecular weight, moments of inertia (from the molecular geometry), and vibrational frequencies of this compound are determined. The geometry and vibrational frequencies can be obtained from experimental spectroscopic data or, more commonly, from high-level quantum mechanical calculations.

-

Calculation of Partition Functions: The total molecular partition function (Q) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. Each of these partition functions is calculated using standard statistical mechanics formulas that depend on the molecular parameters and temperature.

-

Calculation of Entropy: The total entropy of the ideal gas is then calculated from the total partition function and its temperature derivative. This method provides a theoretical value for the entropy that can be compared with experimental values obtained from calorimetry.

Conclusion

The thermodynamic properties of this compound are well-characterized, with extensive data available from reliable sources such as NIST. This guide provides a summary of this critical data and outlines the fundamental experimental and theoretical methodologies used for their determination. For professionals in fields requiring precise chemical data, this information serves as a valuable resource for modeling, simulation, and process optimization.

References

Technical Guide: Safety and Handling of 2,2,4,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2,2,4,5-Tetramethylhexane (B103312) (CAS No. 16747-42-5). Specific toxicity data for this compound is limited. Much of the guidance is based on the general properties of volatile, flammable branched alkanes. Always consult a comprehensive, up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and perform a thorough risk assessment for your specific application.

Chemical Identification and Physical Properties

2,2,4,5-Tetramethylhexane is a branched-chain alkane. It is a colorless liquid at room temperature and is classified as a flammable liquid.[1][2] Due to its non-polar nature, it is insoluble in water but soluble in many organic solvents.[3]

Table 1: Physical and Chemical Properties of 2,2,4,5-Tetramethylhexane

| Property | Value | Reference |

| CAS Number | 16747-42-5 | [4][5][6] |

| Molecular Formula | C₁₀H₂₂ | [4][6] |

| Molecular Weight | 142.28 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 147.7 °C at 760 mmHg | [1][2] |

| Flash Point | 36.4 °C | [1][2] |

| Density | 0.731 g/cm³ | [1] |

| Water Solubility | Insoluble | [3] |

Hazard Identification and Toxicology

Potential Health Effects:

-

Inhalation: Vapors may cause dizziness, drowsiness, headache, and other central nervous system (anesthetic) effects.[8]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8]

-

Eye Contact: May cause eye irritation.[8]

-

Ingestion: Aspiration hazard. If swallowed, the liquid can be aspirated into the lungs, which can cause chemical pneumonitis and may be fatal. Do NOT induce vomiting.

Physical Hazards:

-

Flammability: Flammable liquid and vapor. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.

Experimental Protocols

Methodologies for determining key safety parameters are standardized. Laboratories should refer to the full, current versions of these standards.

3.1 Flash Point Determination The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The value of 36.4°C for 2,2,4,5-tetramethylhexane was likely determined using a method similar to the following:

-

Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[3][9][10][11]

-

Procedure Outline:

-

A sample of the substance is placed in the test cup of a Pensky-Martens apparatus.

-

The sample is heated at a slow, constant rate while being stirred.[12]

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[11][12]

-

3.2 Acute Oral Toxicity Assessment Should toxicity data be required, a standard method like the OECD Test Guideline 420 would be appropriate. This method is designed to estimate the acute oral toxicity of a substance while minimizing animal use.

-

Method: OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.[13][14][15]

-

Procedure Outline:

-

The test substance is administered to a group of fasted animals (typically female rats) at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[13][15]

-

A sighting study is first performed to determine the appropriate starting dose.[13][16]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

-

The outcome (presence or absence of toxicity/mortality) determines if higher or lower doses need to be tested in subsequent animals. The goal is to identify the dose causing evident toxicity but not mortality, allowing for classification into a GHS category.[17]

-

Safety and Handling Precautions

4.1 Engineering Controls

-

Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ground and bond containers and receiving equipment to prevent static discharge.

4.2 Personal Protective Equipment (PPE) The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE selection logic for handling 2,2,4,5-tetramethylhexane.

4.3 Handling and Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[18]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[18]

-

Store away from incompatible materials such as strong oxidizing agents.[18]

-

Use non-sparking tools when handling.

Emergency Procedures

5.1 First Aid Measures

Caption: First aid procedures for 2,2,4,5-tetramethylhexane exposure.

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

5.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

-

Containment and Cleanup: Absorb with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal according to local regulations.

Caption: General workflow for responding to a spill of a flammable liquid.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS # 16747-42-5, 2,2,4,5-Tetramethylhexane: more information. [ww.chemblink.com]

- 3. store.astm.org [store.astm.org]

- 4. 2,2,4,5-Tetramethylhexane | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexane, 2,2,4,5-tetramethyl- (CAS 16747-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Hexane, 2,2,4,5-tetramethyl- [webbook.nist.gov]

- 7. tceq.texas.gov [tceq.texas.gov]

- 8. 2,2,5,5-Tetramethylhexane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. testinglab.com [testinglab.com]

- 12. delltech.com [delltech.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 15. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Ethyl-2,2,4-trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2,4-trimethylpentane is a branched-chain alkane with the molecular formula C10H22. As a member of the decane (B31447) isomer group, its analysis is relevant in various fields, including petrochemical analysis, fuel characterization, and as a reference standard in research and quality control. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds such as branched alkanes.

This document provides a detailed methodology for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID). The protocol herein outlines sample preparation, chromatographic conditions, and data analysis procedures to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis. The following protocol is recommended for preparing samples containing this compound.

a. Solvent Selection:

-

Dissolve the sample in a high-purity volatile solvent.

-

Recommended Solvents: Hexane, pentane, or iso-octane. These are suitable for dissolving nonpolar analytes like this compound and are compatible with common GC columns.

b. Standard Solution Preparation:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the selected solvent.

-

Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

c. Sample Dilution:

-

If the concentration of this compound in the unknown sample is high, dilute the sample with the chosen solvent to ensure the analyte concentration falls within the linear range of the calibration curve.

d. Internal Standard:

-

For improved quantitative accuracy and to correct for variations in injection volume, the use of an internal standard is recommended.

-

Suitable Internal Standards: A non-interfering alkane, such as n-nonane or n-decane, at a known concentration should be added to all standards and samples.

Gas Chromatography with Flame Ionization Detection (GC-FID) Methodology

The following GC-FID parameters are recommended for the analysis of this compound. These parameters may be optimized based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890A GC System or equivalent |

| Column | Agilent DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness or equivalent non-polar capillary column |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Carrier Gas | Helium or Hydrogen |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 5 minutes - Ramp: 5 °C/min to 150 °C - Final Hold: Hold at 150 °C for 2 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow Rate | 30 mL/min |

| Air Flow Rate | 300 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

Data Presentation

Quantitative data for this compound is summarized below. The Kovats retention index is a relative measure of retention time, which aids in compound identification.

| Quantitative Data | Value |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.28 g/mol |

| Kovats Retention Index (Standard Non-Polar Column) | 904[1] |

Note: The actual retention time will vary depending on the specific GC system, column, and analytical conditions.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

Logical Relationship for Method Validation

The following diagram illustrates the key parameters for the validation of the GC-FID method.

Caption: Key parameters for GC-FID method validation.

References

Application Notes & Protocols: 3-Ethyl-2,2,4-trimethylpentane in Fuel Analysis

Abstract:

This document provides detailed application notes and a generalized protocol for the analysis of 3-Ethyl-2,2,4-trimethylpentane, a C10 hydrocarbon isomer, within a fuel matrix. While 2,2,4-trimethylpentane (B7799088) (iso-octane) is the established primary reference standard for octane (B31449) rating, this document outlines a methodology for the qualitative and quantitative analysis of this compound using gas chromatography with flame ionization detection (GC-FID). The protocols provided are intended for researchers, scientists, and professionals in the fields of fuel analysis and drug development who may encounter this isomer in complex hydrocarbon mixtures or consider its use as a secondary reference material or internal standard.

Introduction

Gasoline and other hydrocarbon fuels are complex mixtures of hundreds of compounds, primarily alkanes, cycloalkanes, and aromatic compounds. The performance of these fuels, particularly in internal combustion engines, is critically dependent on their composition. The octane rating of a gasoline, for instance, is a measure of its resistance to autoignition (knocking) and is defined by comparison to reference fuels.[1] By definition, 2,2,4-trimethylpentane (iso-octane) is assigned an octane rating of 100, while n-heptane is assigned a rating of 0.[1]

This compound is a structural isomer of decane (B31447) (C10H22). While not a primary reference standard for octane rating, its presence and concentration in fuel blends can be of interest for comprehensive fuel characterization and for understanding the combustion properties of various isomers. Furthermore, its distinct retention time in gas chromatography allows for its potential use as an internal standard for the quantification of other fuel components.

This application note provides a framework for the analysis of this compound in a fuel sample, leveraging established gas chromatography techniques for hydrocarbon analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for developing appropriate analytical methodologies, particularly for gas chromatography, as properties like boiling point directly influence elution times.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 52897-18-4 |

| Boiling Point | 154.5 °C at 760 mmHg |

| Density | 0.731 g/cm³ |

| Flash Point | 40 °C |

| LogP | 3.71470 |

Data sourced from PubChem and other chemical databases.[2][3]

Experimental Protocols

The following is a generalized protocol for the analysis of this compound in a fuel sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

3.1. Objective:

To identify and quantify the presence of this compound in a complex hydrocarbon mixture such as gasoline.

3.2. Materials and Reagents:

-

Sample: Gasoline or other hydrocarbon fuel.

-

Reference Standard: this compound (purity ≥ 99%).

-

Internal Standard (optional): A compound not typically present in the fuel sample, with a retention time that does not overlap with other components of interest (e.g., Dodecane).

-

Solvent: High-purity n-pentane or hexane (B92381) for dilution.

-

Gases: Helium (carrier gas), Hydrogen (FID), and compressed air (FID) of high purity.

3.3. Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., 100% dimethylpolysiloxane, such as a DB-1 or HP-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Autosampler or manual syringe for injection.

-

Chromatography data system for data acquisition and processing.

3.4. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. From this stock, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). If using an internal standard, add a constant known concentration to each calibration standard.

-

Sample Dilution: Due to the high concentration of components in gasoline, dilute the fuel sample in the chosen solvent. A dilution factor of 1:100 is a common starting point. If using an internal standard, add the same constant known concentration to the diluted sample.

3.5. GC-FID Operating Conditions:

The following are typical starting conditions and may require optimization based on the specific instrument and column used.

| Parameter | Condition |

| Column | 100% Dimethylpolysiloxane (e.g., DB-1), 30 m x 0.25 mm ID, 0.25 µm |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 100:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 200 °CHold: 5 min at 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) | 25 mL/min |

3.6. Data Analysis:

-

Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the pure standard.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Use this curve to determine the concentration of this compound in the diluted fuel sample. Account for the initial dilution factor to calculate the concentration in the original sample.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-FID analysis of a fuel sample.

References

Application Note: Quantitative Analysis of 3-Ethyl-2,2,4-trimethylpentane in Gasoline by Gas Chromatography with Flame Ionization Detection (GC-FID)

Introduction

Gasoline is a complex mixture of hundreds of hydrocarbons, primarily alkanes, cycloalkanes, and aromatic compounds. The precise composition of gasoline is critical for determining its performance characteristics, such as octane (B31449) number, and for meeting regulatory standards. 3-Ethyl-2,2,4-trimethylpentane (a C10 isoalkane) is one of the many branched-chain alkanes that contribute to the overall properties of the fuel. Accurate quantification of this and other isomers is essential for refinery process optimization, quality control, and research into fuel properties.

This application note details a robust and reliable method for the quantitative analysis of this compound in gasoline using high-resolution capillary gas chromatography with flame ionization detection (GC-FID). The methodology is based on established principles of detailed hydrocarbon analysis (DHA), such as those outlined in ASTM D6729.

Principle

The method employs a high-resolution capillary gas chromatograph to separate the individual hydrocarbon components of a gasoline sample. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, narrow capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a thin film of a non-polar stationary phase coated on the inside of the column. Compounds are separated primarily based on their boiling points and molecular structure. As each component elutes from the column, it is detected by a flame ionization detector (FID), which generates a signal proportional to the mass of the hydrocarbon.